molecular formula C21H22N4O3S2 B3292238 N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 877642-00-7

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B3292238
CAS RN: 877642-00-7
M. Wt: 442.6 g/mol
InChI Key: YNJAHRQVLXZWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been studied for their therapeutic potential against urease-positive microorganisms .

Future Directions

The future directions for research on similar compounds involve the design of more efficient antimicrobial agents using the thiazolo[3,2-b][1,2,4]triazole derivatives bearing the 6-fluoroquinazolinyl moiety as lead compounds .

Mechanism of Action

Target of Action

The compound, also known as N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The primary targets of this compound are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The compound interacts with its targets by forming specific interactions due to its hydrogen bond accepting and donating characteristics . In the case of anticancer activity, it has been found to inhibit PARP-1 and EGFR targets . The compound’s interaction with these targets leads to changes in their function, resulting in the observed pharmacological effects .

Biochemical Pathways

The compound affects various biochemical pathways depending on the target it interacts with. For instance, in the case of anticancer activity, the compound induces apoptosis in cancer cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase .

Pharmacokinetics

The compound’s bioavailability is likely to be influenced by its chemical structure and the presence of functional groups that facilitate its interaction with biological targets .

Result of Action

The compound’s action results in various molecular and cellular effects depending on the target and the biological context. For example, in the case of anticancer activity, the compound induces apoptosis in cancer cells, leading to cell death . It also exhibits cytotoxic activities with potent IC50 values against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is a broad-spectrum ultraviolet absorber with high photostability, capable of absorbing UVB to UVA, with absorption peaks at wavelengths of 310 and 340 nanometers . This suggests that the compound’s action could be influenced by exposure to ultraviolet light.

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-14-4-9-19(12-15(14)2)30(26,27)22-11-10-17-13-29-21-23-20(24-25(17)21)16-5-7-18(28-3)8-6-16/h4-9,12-13,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJAHRQVLXZWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.